![molecular formula C23H26N4O3 B2519564 N-[(3,4-dimetoxifenil)metil]-1-(quinoxalin-2-il)piperidina-4-carboxamida CAS No. 941898-90-4](/img/structure/B2519564.png)

N-[(3,4-dimetoxifenil)metil]-1-(quinoxalin-2-il)piperidina-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

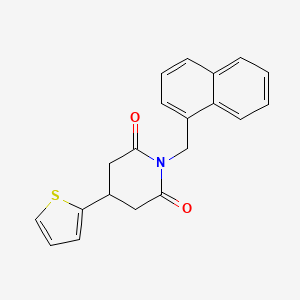

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O3 and its molecular weight is 406.486. The purity is usually 95%.

BenchChem offers high-quality N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de piperidina han atraído atención por su potencial como agentes anticancerígenos. Los investigadores han explorado los efectos citotóxicos de este compuesto contra diversas líneas celulares cancerosas. Investigar su mecanismo de acción y eficacia en la inhibición del crecimiento tumoral es crucial para desarrollar terapias dirigidas .

- La estructura del compuesto sugiere que puede interactuar con las kinasas. Los inhibidores de kinasa juegan un papel vital en el tratamiento del cáncer, ya que interrumpen las vías de señalización involucradas en la proliferación y supervivencia celular. Se necesitan más estudios para evaluar su selectividad y potencia contra kinasas específicas .

- Los derivados de piperidina han mostrado efectos neuroprotectores en modelos preclínicos. Los investigadores han explorado su potencial para mitigar las condiciones neurodegenerativas, como las enfermedades de Alzheimer y Parkinson. Investigar su impacto en la función neuronal y el estrés oxidativo es esencial .

- La inflamación contribuye a diversas enfermedades. Los compuestos basados en piperidina se han investigado por sus efectos antiinflamatorios. Comprender sus interacciones con las vías inflamatorias y las citoquinas podría conducir a nuevas estrategias terapéuticas .

- Los derivados de piperidina a menudo exhiben propiedades antimicrobianas. Los investigadores han estudiado su efectividad contra bacterias, hongos y parásitos. Investigar su modo de acción y la posible sinergia con los antibióticos existentes es crucial para combatir los patógenos resistentes a los medicamentos .

- Las piperidinas sirven como valiosos bloques de construcción en la síntesis química. Los investigadores exploran su reactividad en diversas transformaciones, como ciclizaciones, anulaciones y reacciones multicomponente. Comprender su versatilidad sintética ayuda en el diseño de nuevos candidatos a fármacos .

Actividad Anticancerígena

Inhibición de Kinasa

Neuroprotección y Enfermedades Neurodegenerativas

Propiedades Antiinflamatorias

Actividad Antimicrobiana

Biología Química y Química Medicinal

Mecanismo De Acción

Target of Action

Related compounds such as quinoxalines and triazoles have been reported to exhibit broad-spectrum antibacterial activity . They are also known to be effective against fungal infections .

Mode of Action

It is known that related compounds interact with their targets, leading to a reduction in the number of plaques by 25% at 20 mg/ml .

Biochemical Pathways

It can be inferred that the compound may affect the pathways related to bacterial and fungal infections, given the antimicrobial properties of related compounds .

Pharmacokinetics

The compound has a molecular weight of 35941600, a density of 113g/cm3, and a boiling point of 5593ºC at 760 mmHg . These properties may influence its bioavailability.

Result of Action

Related compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .

Análisis Bioquímico

Biochemical Properties

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the quinoxaline moiety in N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is known to exhibit antimicrobial and antiviral activities . This compound can inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting its antimicrobial effects . Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division . Additionally, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . Furthermore, it may affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting energy production and other metabolic processes .

Molecular Mechanism

The molecular mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, the quinoxaline moiety in N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide can interact with microbial enzymes, inhibiting their activity and preventing microbial growth . Additionally, this compound may act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . It can also influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to its degradation and a subsequent decrease in its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial and anticancer activities, without causing significant toxicity . At higher doses, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects . It is important to carefully determine the optimal dosage to maximize the therapeutic benefits while minimizing the risk of toxicity .

Metabolic Pathways

N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is involved in several metabolic pathways. This compound can be metabolized by various enzymes, including cytochrome P450 enzymes, which play a key role in its biotransformation . The metabolic pathways of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites may have different biological activities and can contribute to the overall effects of the compound . Additionally, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide may influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide can interact with binding proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues and organs can influence its therapeutic and toxic effects . For example, higher accumulation in the liver and kidneys may contribute to its hepatotoxic and nephrotoxic effects at higher doses .

Subcellular Localization

The subcellular localization of N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications . For instance, N-[(3,4-dimethoxyphenyl)methyl]-1-(quinoxalin-2-yl)piperidine-4-carboxamide may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of this compound can therefore have significant implications for its biological activity and therapeutic potential .

Propiedades

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-29-20-8-7-16(13-21(20)30-2)14-25-23(28)17-9-11-27(12-10-17)22-15-24-18-5-3-4-6-19(18)26-22/h3-8,13,15,17H,9-12,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAJVIDDFMLNLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2519483.png)

![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2519487.png)

![4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2519489.png)

![4-[2-(Propan-2-yloxy)ethoxy]piperidine](/img/structure/B2519490.png)

![3-hydroxy-3-(3-nitrophenyl)-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2519491.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2519496.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2519502.png)

![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)